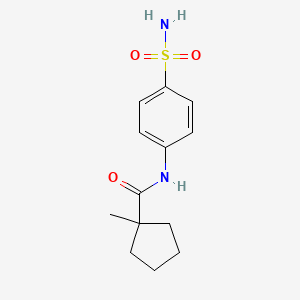![molecular formula C8H12FNO2 B2515223 1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one CAS No. 2305452-38-2](/img/structure/B2515223.png)
1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is also known as FPOP and is a derivative of the amino acid cysteine. FPOP has been extensively studied for its ability to modify proteins and has been used in a variety of research applications.
作用機序
The mechanism of action of FPOP involves the modification of cysteine residues within a protein. FPOP reacts with cysteine residues to form a covalent adduct, which can then be analyzed using mass spectrometry. The modification of cysteine residues can provide information on protein structure and function, as well as protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPOP are dependent on the specific protein being studied. FPOP has been shown to modify a variety of proteins, including enzymes, receptors, and transcription factors. The modification of these proteins can alter their function and lead to changes in cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using FPOP in lab experiments is its ability to selectively modify specific amino acid residues within a protein. This allows researchers to investigate the role of specific amino acids in protein function and can provide insights into disease mechanisms. However, FPOP has limitations in terms of its stability and reactivity. FPOP can degrade over time and can react with other amino acids besides cysteine, which can complicate data interpretation.
将来の方向性
There are several future directions for research involving FPOP. One area of interest is the development of new methods for protein modification using FPOP. This could involve the use of different reaction conditions or modifications to the FPOP molecule itself. Another area of interest is the application of FPOP in drug discovery and development. FPOP could be used to investigate the binding of potential drug candidates to specific proteins, which could provide insights into drug mechanisms of action. Finally, FPOP could be used in clinical research to investigate disease mechanisms and potential drug targets.
Conclusion:
In conclusion, 1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one is a chemical compound that has significant potential for use in scientific research. FPOP has been extensively studied for its ability to selectively modify specific amino acid residues within a protein and has been used in a variety of research applications. While FPOP has limitations in terms of its stability and reactivity, there are several future directions for research involving FPOP that could lead to new discoveries in protein structure and function, drug discovery, and disease mechanisms.
合成法
The synthesis of FPOP involves the reaction of cysteine with acrolein, which results in the formation of FPOP. This reaction is typically carried out in a solvent such as water or ethanol and requires careful control of reaction conditions such as temperature and pH. The yield of FPOP can be improved by using excess cysteine and optimizing reaction conditions.
科学的研究の応用
FPOP has been used in a variety of scientific research applications, including protein modification, protein-protein interactions, and protein folding studies. FPOP is particularly useful for studying protein structure and function because it can selectively modify specific amino acid residues within a protein. This allows researchers to investigate the role of specific amino acids in protein function and can provide insights into disease mechanisms.
特性
IUPAC Name |
1-[(3R,4R)-4-fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2/c1-2-8(12)10-4-3-6(9)7(11)5-10/h2,6-7,11H,1,3-5H2/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXRKLCNSAHAMB-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C(C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CC[C@H]([C@@H](C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2515145.png)




![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)
![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2515153.png)


![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2515158.png)
